3-Chloro-5-(piperidin-1-yl)benzoic acid
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Overview
Description
3-Chloro-5-(piperidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorine atom and a piperidine ringThe presence of the piperidine ring, a six-membered heterocycle containing one nitrogen atom, is particularly significant as piperidine derivatives are known for their pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(piperidin-1-yl)benzoic acid typically involves the introduction of the piperidine ring onto a chlorinated benzoic acid derivative. One common method is through nucleophilic substitution reactions where the chlorine atom on the benzoic acid derivative is replaced by the piperidine ring. This can be achieved using piperidine in the presence of a base such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Piperidine, sodium carbonate, and solvents like dioxane/water.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boron reagents, and bases.
Major Products Formed
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Coupling: Biaryl compounds.
Scientific Research Applications
3-Chloro-5-(piperidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(piperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(piperidin-1-yl)benzoic acid: Similar structure but with the piperidine ring at a different position.
Piperidine Derivatives: Various piperidine-containing compounds with different substituents on the benzoic acid core.
Benzoic Acid Derivatives: Compounds with different substituents on the benzoic acid ring, such as 3-chloro-5-(morpholin-1-yl)benzoic acid.
Uniqueness
3-Chloro-5-(piperidin-1-yl)benzoic acid is unique due to the specific positioning of the chlorine and piperidine substituents, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C12H14ClNO2 |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
3-chloro-5-piperidin-1-ylbenzoic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-10-6-9(12(15)16)7-11(8-10)14-4-2-1-3-5-14/h6-8H,1-5H2,(H,15,16) |
InChI Key |
UJRGFBIQXJHJRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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